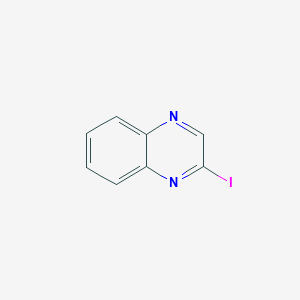
2-Iodoquinoxaline
Descripción general
Descripción
2-Iodoquinoxaline is a chemical compound with the molecular formula C8H5IN2 . It is used in various fields due to its unique properties .
Synthesis Analysis
The synthesis of quinoxalines, including 2-Iodoquinoxaline, has been extensively studied. A common method involves the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
The molecular structure of 2-Iodoquinoxaline consists of a benzene ring fused to a pyrazine ring . The structure is further characterized by the presence of an iodine atom .Chemical Reactions Analysis
Quinoxalines, including 2-Iodoquinoxaline, are known to undergo various chemical reactions. For instance, they can react with boronic acids to form boronic esters . They can also undergo functionalization in positions 6 and 8 .Physical And Chemical Properties Analysis
2-Iodoquinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Aplicaciones Científicas De Investigación
Radioiodinated Melanoma Imaging and Therapy
N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carbamide (ICF 01012), a derivative of 2-Iodoquinoxaline, has shown promise as a melanoma imaging agent and potential application in internal radionuclide therapy. An analytical protocol using high-performance liquid chromatography (HPLC) was developed for detecting ICF 01012 in biological samples, demonstrating good linearity, specificity, and accuracy, making it suitable for pharmacokinetic studies (Denoyer et al., 2008).
Neuroprotection in Cerebral Ischemia
2‐(1‐chloro‐4‐hydroxyisoquinoline‐3‐carboxamido) acetic acid (IOX3), a related compound, was found to be neuroprotective in mice subjected to transient focal cerebral ischemia. Administering IOX3 prior to middle cerebral artery occlusion improved neurological outcomes and reduced blood-brain barrier disruption and infarct volumes. This suggests a potential therapeutic role for similar compounds in cerebral ischemia (Chen et al., 2014).
Research on 2-Oxoglutarate Oxygenase Inhibitors
5-carboxy-8-hydroxyquinoline (IOX1), another related compound, has been studied for its inhibitory activities against a range of 2-oxoglutarate and iron-dependent oxygenases. These oxygenases are therapeutic targets for various diseases. IOX1 showed broad-spectrum activity and was active against both cytosolic and nuclear 2OG oxygenases. This highlights the potential of quinoxaline derivatives in the development of new therapeutic agents (Hopkinson et al., 2013).
Antiviral Research
Studies on compounds like chloroquine and hydroxychloroquine, which share structural similarities with quinoxaline derivatives, have been explored for their antiviral properties. This area of research gained attention during the COVID-19 pandemic. Insights from these studies could inform the development of 2-Iodoquinoxaline derivatives for antiviral applications (Touret & de Lamballerie, 2020).
Synthesis and Characterization
Research on synthesizing and characterizing various quinoxaline derivatives, including 2-Iodoquinoxaline, contributes to our understanding of their chemical properties and potential applications. For instance, studies on the synthesis of 2-hydroxyquinoxaline and its characterization via mass spectral analysis and NMR provide valuable data for further exploration in medicinal and pesticide applications (Zhang et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
2-iodoquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOAJLXOFBNEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455140 | |
| Record name | 2-iodoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodoquinoxaline | |
CAS RN |
36856-92-5 | |
| Record name | 2-Iodoquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36856-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-iodoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



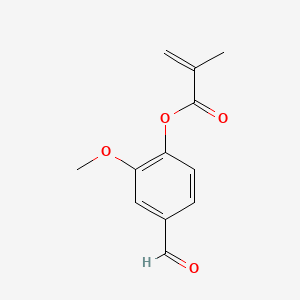
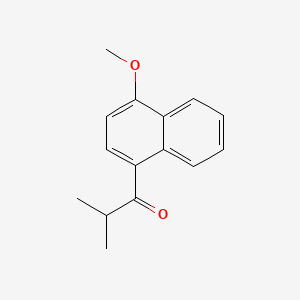
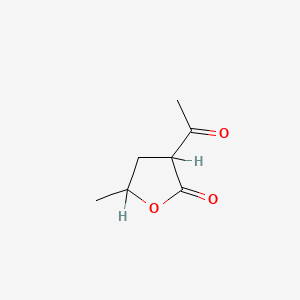
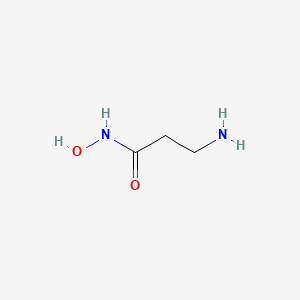
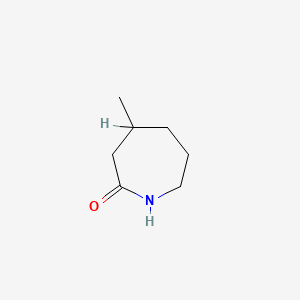
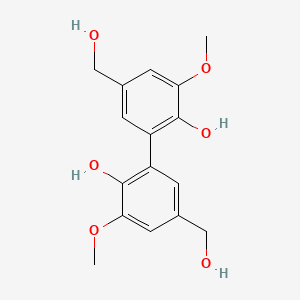
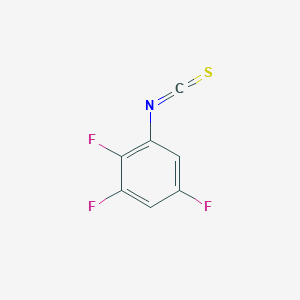
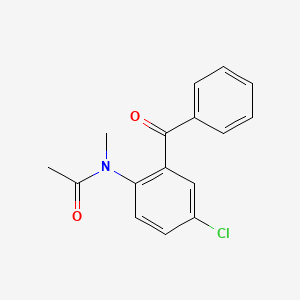
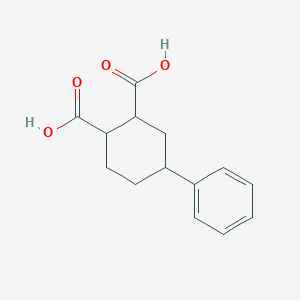
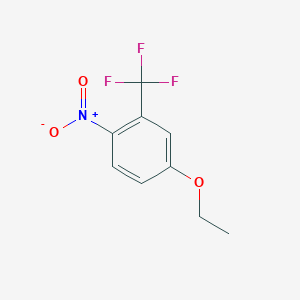
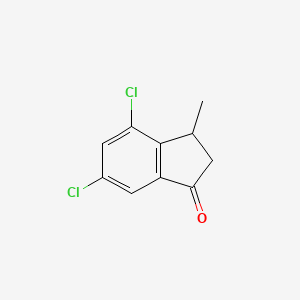
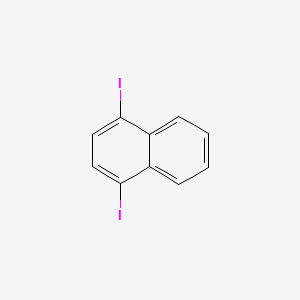

![4-[[(4-Methylphenyl)sulfonylhydrazinylidene]methyl]benzoic acid](/img/structure/B3051835.png)